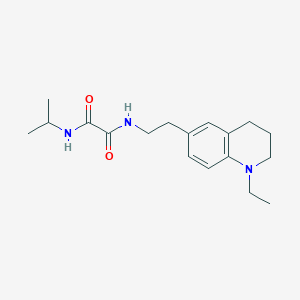![molecular formula C18H14N2O3S B2517672 N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421463-95-7](/img/structure/B2517672.png)
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. These studies have revealed important structure-activity relationships of the new benzothiazole derivatives .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through a variety of chemical reactions. For example, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives vary depending on the specific compound. For example, some benzothiazole derivatives are highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Anti-Tubercular Activity
The synthesis of benzothiazole-based anti-tubercular compounds has seen recent advancements . Researchers have explored the inhibitory effects of these molecules against Mycobacterium tuberculosis . The newly synthesized derivatives demonstrated promising inhibition potency. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, were employed to create these compounds. Additionally, molecular docking studies against the target enzyme DprE1 aimed to identify potent inhibitors with enhanced anti-tubercular activity.
Anticancer Properties
Novel 2-(4-benzothiazol-5-yl)phenylamino-1,3-thiazole derivatives have been investigated for their anticancer activity . These compounds show promise in inhibiting cancer cell growth. Further studies explore their mechanism of action and potential as therapeutic agents.
Rheumatic and Arthritic Treatment
Benzo[d][1,3]dioxole-5-yl-2-(6-methoxynaphthalen-2-yl)propanoic acid: is used for treating rheumatic conditions, rheumatoid arthritis, and osteoarthritis . Its anti-inflammatory properties make it relevant in managing joint-related disorders.
Cytotoxicity Against Tumor Cells
Certain [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibit cytotoxic effects on human tumor cell lines, including prostate cancer . These compounds hold promise as potential chemotherapeutic agents.
Mécanisme D'action
Target of Action
The primary target of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .
Mode of Action
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide interacts with its target by binding to the DprE1 enzyme . This enzyme is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacterium .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
The result of the action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacterium, thereby exerting its anti-tubercular effect .
Action Environment
The action of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as this can impact the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can also influence the compound’s action by interacting with it or altering its distribution within the body .
Propriétés
IUPAC Name |
N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZGRDAWGRARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2517589.png)
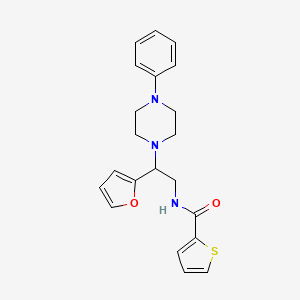
![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)
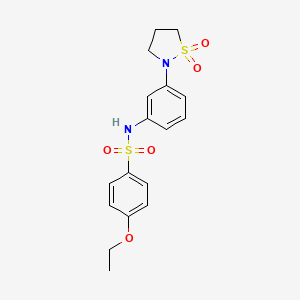
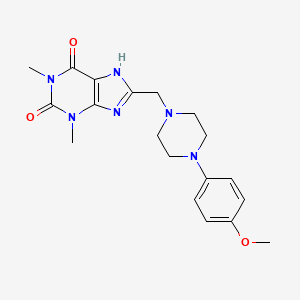
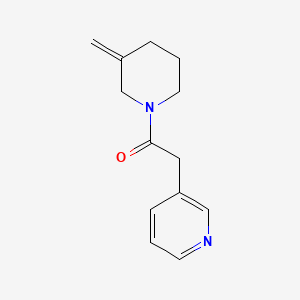
![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)


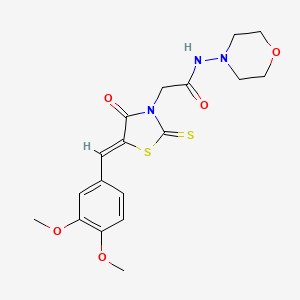
![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)
